molecular formula C27H20F2N2O4 B4965078 N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide)

N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide)

Cat. No.: B4965078
M. Wt: 474.5 g/mol
InChI Key: WMOUBCIWPJCKOT-UHFFFAOYSA-N
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Description

N,N’-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide) is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes both hydroxyl and fluorobenzamide groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide) typically involves a multi-step process. One common method includes the condensation of 2-hydroxybenzaldehyde with methanediylbis(amine) to form an intermediate Schiff base. This intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N’-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorobenzamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and hydroxylated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N’-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide) involves its interaction with specific molecular targets. The hydroxyl and fluorobenzamide groups enable the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide)
  • N,N’-[methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
  • N,N’-[ethane-1,2-diyl]bis(benzamides)

Uniqueness

N,N’-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide) is unique due to its specific combination of hydroxyl and fluorobenzamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

2-fluoro-N-[4-[[4-[(2-fluorobenzoyl)amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F2N2O4/c28-20-7-3-1-5-18(20)26(34)30-22-11-9-16(14-24(22)32)13-17-10-12-23(25(33)15-17)31-27(35)19-6-2-4-8-21(19)29/h1-12,14-15,32-33H,13H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOUBCIWPJCKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4F)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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